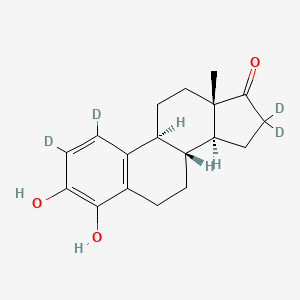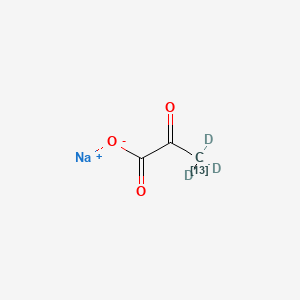
(2β)-Methyl Megestrol Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2β)-Methyl Megestrol Acetate is a synthetic derivative of the naturally occurring hormone progesterone. It is a progestogen, which means it mimics the effects of progesterone in the body. This compound is used in various medical applications, including the treatment of certain cancers and as an appetite stimulant in patients with cachexia.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2β)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.
化学反応の分析
Types of Reactions
(2β)-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
(2β)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: It is used to study the effects of progestogens on cellular processes and gene expression.
Medicine: It is used in the treatment of hormone-sensitive cancers, such as breast and endometrial cancer, and as an appetite stimulant in patients with cachexia.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of (2β)-Methyl Megestrol Acetate involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in cell growth and metabolism. This modulation leads to the therapeutic effects observed in cancer treatment and appetite stimulation. Additionally, it has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
類似化合物との比較
Similar Compounds
Megestrol Acetate: The parent compound of (2β)-Methyl Megestrol Acetate, used in similar medical applications.
Proligestone: Another synthetic progestogen with similar therapeutic uses but different pharmacokinetic properties.
Medroxyprogesterone Acetate: A synthetic progestogen used in hormone replacement therapy and contraception.
Uniqueness
This compound is unique in its specific binding affinity to progesterone receptors and its ability to induce specific gene expression profiles. This makes it particularly effective in certain therapeutic applications, such as the treatment of hormone-sensitive cancers and cachexia.
特性
CAS番号 |
1259198-59-8 |
|---|---|
分子式 |
C25H34O4 |
分子量 |
398.543 |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1 |
InChIキー |
AQMUMBCTNJGBGC-FGPIKTEISA-N |
SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
同義語 |
(2β)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


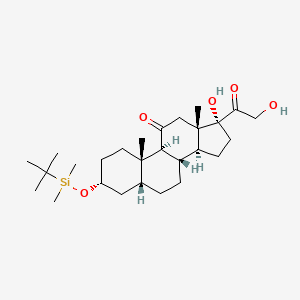
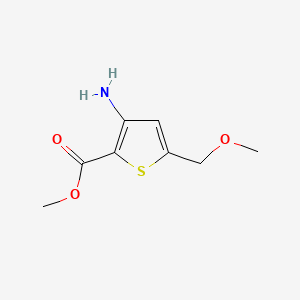
![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
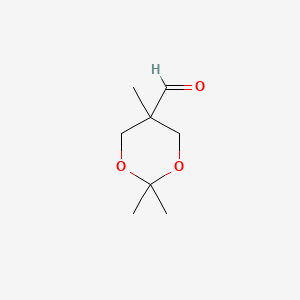
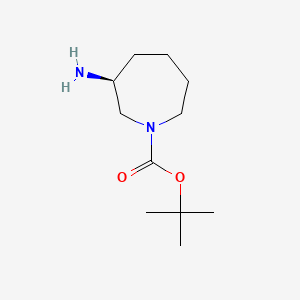
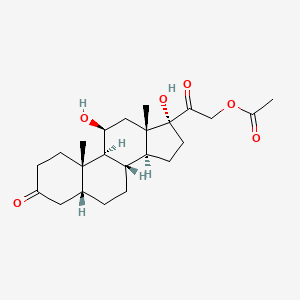
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)

